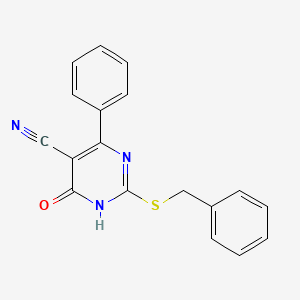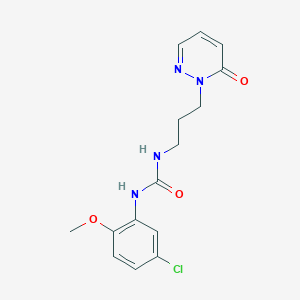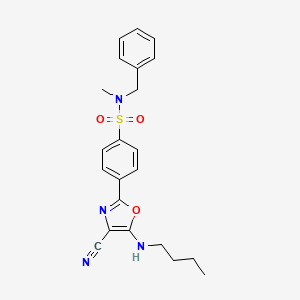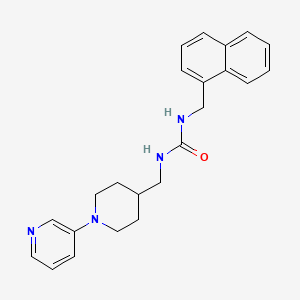![molecular formula C15H19N5O2S B2889029 3-cyclopentyl-7-thiomorpholin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396876-33-7](/img/structure/B2889029.png)
3-cyclopentyl-7-thiomorpholin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-cyclopentyl-7-thiomorpholin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a type of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivative . It is part of a new set of small molecules that have been designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of such compounds involves a series of reactions. For instance, in the synthesis of pyrido[2,3-d]pyrimidines, the process involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include condensation, cyclization, elimination, methylation, and other condensation reactions .Wissenschaftliche Forschungsanwendungen
Photophysical Properties and pH-sensing Applications
The design and synthesis of pyrimidine-phthalimide derivatives demonstrate their utility as atypical aggregation-induced emission (AIE) chromophores with solid-state fluorescence emission and positive solvatochromism. These compounds, due to their twisted geometries and electronic effects, have potential applications in developing novel colorimetric pH sensors and logic gates, showcasing their importance in materials science and sensor technology (Han Yan et al., 2017).
Antimicrobial Evaluation
Novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. This research illustrates the compound's potential as a precursor for developing antimicrobial agents, highlighting its role in addressing infectious diseases (R. Faty et al., 2015).
Synthesis of Fused Pyrimidinone Derivatives
Research into the synthesis of various pyrimido[4,5-d]pyrimidine derivatives and their biological activities, including anticancer properties, underscores the compound's significance in medicinal chemistry and drug development. This work involves the creation of Schiff base ligand and its metal complexes, exploring their anticancer and antibacterial potentials (H. M. Aly et al., 2018).
Radical Cyclization for Heterocycle Synthesis
The application of radical cyclization techniques to synthesize pyrimidine-annulated heterocycles showcases innovative approaches in synthetic organic chemistry, providing efficient routes to complex heterocyclic frameworks (K. Majumdar et al., 2003).
Anti-Human Cytomegalovirus Activity
Thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antiviral activity, particularly against human cytomegalovirus (HCMV), indicating the compound's potential in virology and antiviral drug development (GR Revankar et al., 1998).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-cyclopentyl-2-thiomorpholin-4-yl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c21-13-11-9-16-14(19-5-7-23-8-6-19)17-12(11)18-15(22)20(13)10-3-1-2-4-10/h9-10H,1-8H2,(H,16,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMLIDMDGCIXJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-2-methanesulfonyl-N-(3-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrimidine-4-carboxamide](/img/structure/B2888954.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)
![4-[(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide](/img/structure/B2888958.png)
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2888959.png)

![6-Amino-5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2888961.png)


![N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(phenylsulfonyl)butanamide](/img/structure/B2888967.png)
![6-Tert-butyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2888968.png)
![10-(Piperidin-1-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2888969.png)
